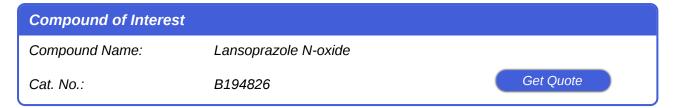


Acquiring and Utilizing Lansoprazole N-oxide for Research Applications

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for researchers interested in acquiring and utilizing **Lansoprazole N-oxide**. **Lansoprazole N-oxide** is a significant impurity and potential metabolite of Lansoprazole, a widely used proton pump inhibitor.[1] Understanding its properties and having standardized protocols for its use are crucial for pharmaceutical research and development.

Acquiring Lansoprazole N-oxide

Lansoprazole N-oxide (CAS Number: 213476-12-1) is available from several chemical suppliers specializing in research compounds and pharmaceutical standards.[2][3] When procuring this compound, it is essential to obtain a certificate of analysis to confirm its identity and purity.

Table 1: Chemical and Physical Properties of Lansoprazole N-oxide



Property	Value	Reference
CAS Number	213476-12-1	[2]
Molecular Formula	C16H14F3N3O3S	[2]
Molecular Weight	385.36 g/mol	
Appearance	White Solid	_
Melting Point	164 °C	_
Solubility	Soluble in DMSO, Methanol	_
Storage	Store at 2-8°C	-

Table 2: Representative Suppliers of Lansoprazole N-oxide

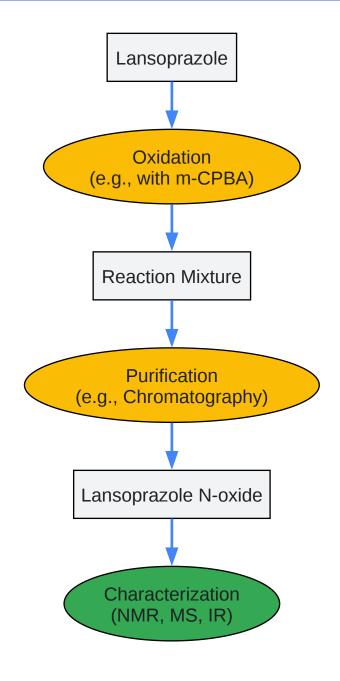
Supplier	Product Number	Purity	Available Quantities
Biosynth	IL24840	≥98% by HPLC	5 mg, 10 mg, 25 mg, 50 mg, 100 mg
LGC Standards	Pharmaceutical analytical testing quantities		
BOC Sciences	1190009-70-1 (deuterated)	≥98% by HPLC; 99% atom D	Inquire

Synthesis and Characterization

For researchers who wish to synthesize **Lansoprazole N-oxide** in-house, a detailed protocol has been described. This can be particularly useful for generating larger quantities or for specific labeling studies.

The synthesis of **Lansoprazole N-oxide** can be achieved through the oxidation of Lansoprazole. A general workflow for this synthesis is outlined below.





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Synthesis workflow for Lansoprazole N-oxide.

Experimental Protocol for Synthesis:

A detailed synthesis protocol for **Lansoprazole N-oxide** has been reported by Reddy et al. (2008). The following is a summary of the experimental procedure:

• Dissolution: Dissolve Lansoprazole in a suitable organic solvent such as chloroform.



- Oxidation: Add an oxidizing agent, for example, meta-chloroperoxybenzoic acid (m-CPBA),
 to the solution. The reaction is typically carried out at a controlled temperature.
- Monitoring: Monitor the progress of the reaction using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Work-up: Once the reaction is complete, quench any excess oxidizing agent and wash the
 organic layer with an aqueous basic solution (e.g., sodium bicarbonate) followed by water.
- Isolation: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude Lansoprazole N-oxide using column chromatography on silica gel.
- Characterization: Confirm the identity and purity of the synthesized compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

The structural confirmation of synthesized **Lansoprazole N-oxide** is crucial. The following table summarizes the expected characterization data based on published literature.

Table 3: Spectroscopic Data for Lansoprazole N-oxide Characterization

Technique	Expected Data	
¹H NMR (DMSO-d ₆ , 400MHz, δ ppm)	8.28 (d, J = 5.6, 1H, Py-H), 7.60-7.70 (m, 2H, Ar-H), 7.20-7.35 (m, 3H, Ar-H, Py-H), 4.80-5.00 (m, 4H, Py-CH ₂ , OCH ₂ -CF ₃), 2.15 (s, 3H, Py-CH ₃)	
Mass Spectrometry (EI-MS)	m/z 386.1 (M+H)+	
High-Resolution Mass Spectrometry (HRMS)	Calculated for C ₁₆ H ₁₅ F ₃ N ₃ O ₃ S (M+H) ⁺ : 386.0786; Found: 386.0781	
Infrared (IR, KBr, cm ⁻¹)	3435, 1585, 1478, 1307, 1269, 1166, 1114	



Application Notes: Analytical Methods

Lansoprazole N-oxide is often analyzed as part of impurity profiling of Lansoprazole bulk drug and pharmaceutical dosage forms. Validated analytical methods are essential for its accurate detection and quantification.

A validated HPLC method can be used to separate Lansoprazole from its related impurities, including **Lansoprazole N-oxide**.

Table 4: HPLC Method Parameters for Lansoprazole and Impurities

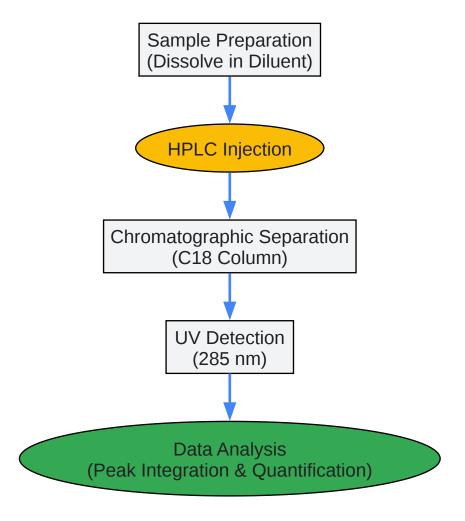
Parameter	Condition
Column	Octadecylsilyl silica gel (C18), 4.6 mm x 25 cm, 5 µm
Mobile Phase	Acetonitrile : Triethylamine buffer (pH 10.0) (50:50 v/v)
Flow Rate	1.0 mL/min
Detection Wavelength	285 nm
Injection Volume	20 μL
Column Temperature	30°C

Protocol for HPLC Analysis:

- Standard Solution Preparation: Accurately weigh and dissolve Lansoprazole N-oxide reference standard in a suitable diluent (e.g., a mixture of water, acetonitrile, and triethylamine at pH 10.0) to obtain a known concentration.
- Sample Solution Preparation: Prepare the test sample containing Lansoprazole by dissolving it in the diluent to a specified concentration.
- Chromatographic Run: Inject the standard and sample solutions into the HPLC system.
- Data Analysis: Identify the Lansoprazole N-oxide peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of Lansoprazole



N-oxide using the peak area and the response factor relative to Lansoprazole.



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Analytical workflow for Lansoprazole N-oxide detection.

Application Notes: Use in Drug Metabolism Studies

Lansoprazole N-oxide is mentioned to be a prodrug that is converted to Lansoprazole sulfone in vivo. This suggests its potential utility in studying the metabolic pathways of Lansoprazole. While specific in vivo protocols for **Lansoprazole N-oxide** are not readily available in the literature, a general approach for such studies is provided below.

Hypothetical In Vitro Metabolism Study Protocol:

Incubation with Liver Microsomes:



- Prepare a reaction mixture containing human liver microsomes, Lansoprazole N-oxide,
 and an NADPH-regenerating system in a suitable buffer (e.g., phosphate buffer, pH 7.4).
- Incubate the mixture at 37°C for various time points.
- Terminate the reaction by adding a quenching solvent like ice-cold acetonitrile.
- Sample Processing:
 - Centrifuge the terminated reaction mixture to precipitate proteins.
 - Collect the supernatant for analysis.
- LC-MS/MS Analysis:
 - Develop a sensitive and specific LC-MS/MS method to separate and quantify
 Lansoprazole N-oxide and its potential metabolites (e.g., Lansoprazole sulfone).
 - Use a stable isotope-labeled internal standard for accurate quantification.
- Data Analysis:
 - Determine the rate of disappearance of Lansoprazole N-oxide and the formation of its metabolites over time to understand its metabolic stability and pathway.

This document provides a foundational guide for researchers to acquire, synthesize, and analyze **Lansoprazole N-oxide**. The provided protocols and data are based on available scientific literature and are intended for research purposes only. Researchers should adapt these protocols to their specific experimental needs and ensure all safety precautions are followed.

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